molecular formula C10H12N2O4 B580747 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide CAS No. 1313734-57-4

3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide

Cat. No.: B580747
CAS No.: 1313734-57-4
M. Wt: 226.201
InChI Key: VCKPUUFAIGNJHC-UFYQYTSASA-N
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Description

3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of kynurenine, a metabolite of the amino acid tryptophan. The compound is characterized by the presence of two carbon-13 isotopes, which makes it useful in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide typically involves the incorporation of carbon-13 isotopes into the kynurenine structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of kynurenine and its metabolites.

    Biology: Employed in studies of tryptophan metabolism and its role in various biological processes.

    Medicine: Investigated for its potential role in neurological disorders and other medical conditions.

    Industry: Utilized in the development of analytical methods and quality control processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide involves its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the kynurenine pathway, which plays a crucial role in the regulation of immune responses, neuroprotection, and neurotoxicity. The compound’s effects are mediated through its interaction with enzymes and receptors involved in this pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is unique due to its stable isotope labeling, which enhances its utility in analytical techniques like mass spectrometry. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .

Properties

IUPAC Name

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-13C2)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKPUUFAIGNJHC-UFYQYTSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)N)C(=O)C[13CH]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745990
Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-~13~C_2_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313734-57-4
Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-~13~C_2_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313734-57-4
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